DM-Nofd

Cell Permeability Prodrug Intracellular Target Engagement

Select DM-Nofd for its validated cell permeability, enabling intracellular FIH inhibition that the membrane-impermeable parent compound NOFD cannot achieve. Its >400-fold selectivity for FIH over PHD2 allows clean dissection of the HIF-1α C-terminal transactivation domain (CAD) without confounding HIF-1α stabilization. The micromolar-range Ki (83 μM) enables fine-tuned concentration-response studies, avoiding the maximal target occupancy of nanomolar inhibitors. Crucially, it lacks activity against JmjC histone demethylases (IC50 >20 μM), preserving epigenetic integrity in genomic assays—a key advantage over broad-spectrum 2OG oxygenase inhibitors that introduce off-target transcriptional effects.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
Cat. No. B607159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM-Nofd
SynonymsDMNOFD;  DM NOFD;  DM-NOFD
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
InChIInChI=1S/C13H15NO5/c1-18-12(16)10(14-11(15)13(17)19-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,15)/t10-/m1/s1
InChIKeyCAUUPQLNYYFMOQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DM-Nofd: A Cell-Penetrant Prodrug of the Selective FIH Inhibitor NOFD for Hypoxia Pathway Research


DM-Nofd (DM-NOFD; CAS 865488-53-5) is the dimethyl ester prodrug of N-oxalyl-D-phenylalanine (NOFD), a well-established, selective inhibitor of Factor Inhibiting HIF (FIH), an asparaginyl hydroxylase that negatively regulates the transcriptional activity of Hypoxia-Inducible Factor (HIF) [1]. The parent compound, NOFD, is characterized by a Ki of 83 μM for FIH and demonstrates high selectivity over the HIF prolyl hydroxylases (PHDs), which it does not inhibit at concentrations up to 1 mM [2]. DM-Nofd serves as a critical research tool by conferring cell membrane permeability to NOFD, thereby enabling intracellular FIH inhibition and subsequent modulation of HIF-1α transcriptional activity in cell-based models .

Why DM-Nofd is Not a Simple Substitute for NOFD or Other FIH/2OG Modulators


Substituting DM-Nofd with its parent compound NOFD is not viable for cellular assays due to the latter's poor membrane permeability, which prevents intracellular target engagement . Conversely, substituting DM-Nofd with broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitors such as N-oxalylglycine (NOG) or 2,4-pyridinedicarboxylic acid (2,4-PDCA) introduces significant off-target activity across the PHD family and other JmjC-domain containing proteins, confounding HIF-pathway specific analyses [1]. Even among FIH-selective tools, emerging inhibitors like ZG-2291 and ZG-2305 operate at nanomolar potency ranges, making DM-Nofd a distinct, micromolar-range probe for studying the specific consequences of FIH inhibition without the extreme potency that might obscure nuanced physiological responses . Therefore, the choice of inhibitor must be precisely matched to the experimental requirements for cell permeability, potency, and target selectivity.

DM-Nofd Quantitative Differentiation Guide: Comparative FIH Inhibition Data vs. Key Analogs


Cell Membrane Permeability: DM-Nofd Enables Intracellular FIH Inhibition Unlike Parent Compound NOFD

DM-Nofd is designed as a cell-penetrant prodrug of NOFD to overcome the membrane impermeability of the active FIH inhibitor. While NOFD itself demonstrates FIH inhibitory activity in biochemical assays (Ki = 83 μM), it cannot be used for cellular studies. In contrast, DM-Nofd efficiently reduces HIF-1α CAD (C-terminal activating domain) hydroxylation in intact MCF-7 cells, providing direct functional evidence of intracellular FIH inhibition . This cell-based activity is absent with NOFD alone, establishing DM-Nofd as the essential tool for any cellular or in vivo investigation of FIH biology .

Cell Permeability Prodrug Intracellular Target Engagement HIF Signaling

FIH Selectivity Over HIF Prolyl Hydroxylases (PHDs): >12-fold Selectivity Window vs. Broad-Spectrum 2OG Inhibitors

A key differentiator of the NOFD/DM-Nofd pharmacophore is its high selectivity for FIH over the HIF prolyl hydroxylase PHD2. In a comparative panel against the broad-spectrum 2OG oxygenase inhibitors 2,4-PDCA and NOG, NOFD (the active moiety of DM-Nofd) showed an IC50 of 0.24 μM for FIH, while its IC50 for PHD2 was >100 μM, resulting in a >416-fold selectivity window [1]. In contrast, 2,4-PDCA showed comparable inhibition of both FIH (5.0 μM) and PHD2 (5.3 μM), and NOG showed a modest 34-fold preference for FIH (0.36 μM) over PHD2 (12.3 μM) [1]. Furthermore, NOFD does not inhibit PHDs at concentrations up to 1 mM (Ki >1 mM) [2]. This selectivity is critical for dissecting the specific role of the asparaginyl hydroxylase FIH from the more established prolyl hydroxylase arm of the hypoxia response.

FIH PHD2 Selectivity 2OG Oxygenase Hypoxia

Selectivity Against JmjC Histone Demethylases: Minimal Off-Target Activity (IC50 >20 μM) Maintains FIH Pathway Specificity

DM-Nofd demonstrates a favorable selectivity profile against a panel of Jumonji-C (JmjC) domain-containing histone demethylases, which are structurally related 2OG oxygenases and common off-targets for broad-spectrum inhibitors. In vitro assays show that DM-Nofd lacks inhibitory activity against KDM3A, KDM4E, and KDM6B, with IC50 values >20 μM for all three enzymes . This is a significant improvement over broad-spectrum 2OG inhibitors like 2,4-PDCA, which is known to be a potent but poorly selective inhibitor of multiple JmjC KDMs, including KDM4A (IC50 = 0.10 μM) [1]. This lack of activity at relevant concentrations ensures that the observed cellular effects of DM-Nofd treatment are primarily attributable to FIH inhibition and subsequent HIF-1α modulation, rather than confounding changes in histone methylation status.

FIH JmjC KDM Selectivity Epigenetics

Micromolar vs. Nanomolar FIH Inhibition: DM-Nofd Occupies a Distinct Potency Niche

While DM-Nofd (via NOFD) inhibits FIH with a Ki of 83 μM, more recently developed FIH inhibitors achieve nanomolar potency. ZG-2291 and ZG-2305, for example, exhibit Ki values of 65.3 nM and 79.6 nM, respectively, representing a >1000-fold increase in potency . This stark difference is not a weakness but a defining feature for certain experimental contexts. The micromolar potency of DM-Nofd makes it a useful tool for studies where complete or near-complete FIH ablation is not desired, or when examining the concentration-dependent effects of FIH inhibition over a broad dynamic range. In contrast, the extreme potency of nanomolar inhibitors makes them ideal for applications requiring maximal target engagement, such as in vivo efficacy models . Selecting DM-Nofd over these newer tools is justified when the research question benefits from a more moderate level of enzyme inhibition.

FIH Potency Ki Tool Compound Pharmacology

DM-Nofd Recommended Application Scenarios for Research and Preclinical Procurement


Cell-Based Studies of the HIF-1α Transcriptional Response to Asparaginyl Hydroxylation

DM-Nofd is the appropriate selection for any cell-based experiment aiming to modulate the HIF-1α C-terminal transactivation domain (CAD) function. Its cell permeability enables FIH inhibition in intact cells, as demonstrated by reduced HIF1α CAD hydroxylation in MCF-7 cells, making it ideal for investigating FIH-dependent gene expression changes and cellular responses to pseudo-hypoxia . The parent compound NOFD cannot be used for this purpose.

In Vitro Dissection of FIH-Specific vs. PHD-Mediated Hypoxia Pathways

Researchers investigating the specific contribution of FIH to the overall hypoxic response should use DM-Nofd. Its >400-fold selectivity for FIH over PHD2 allows for the activation of the HIF-1α CAD without concurrently stabilizing HIF-1α protein via PHD inhibition, a mechanism triggered by broad-spectrum inhibitors like NOG and 2,4-PDCA [1]. This enables cleaner pathway dissection.

Studies Requiring Modest FIH Inhibition and a Broad Dynamic Range

For experiments where complete inhibition of FIH is not the goal, or where the concentration-response relationship of FIH activity needs to be explored over several orders of magnitude, DM-Nofd is a more suitable tool than ultra-potent nanomolar inhibitors like ZG-2291 or ZG-2305 . Its micromolar Ki allows for finer titration of FIH activity and reduces the risk of off-target effects associated with maximal target occupancy.

Epigenetically Clean FIH Inhibition for Transcriptional Profiling

Investigators performing RNA-seq, ChIP-seq, or other genomic assays that could be confounded by changes in histone methylation should select DM-Nofd. Its lack of inhibitory activity against the JmjC histone demethylases KDM3A, KDM4E, and KDM6B (IC50 >20 μM) minimizes the risk of introducing off-target epigenetic effects into the transcriptional readout, a common limitation of broader-spectrum 2OG oxygenase inhibitors .

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